4-fluoro-N-methyl-3-nitrobenzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with methylamine hydrochloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-fluoro-N-methyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Major Products:
Reduction: The major product is 4-fluoro-N-methyl-3-aminobenzenesulfonamide.
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
4-fluoro-N-methyl-3-nitrobenzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various arylsulfonamide derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-fluoro-3-nitrobenzenesulfonamide
- 4-fluoro-3-nitrobenzenesulfonyl chloride
- 4-fluoro-N-methylbenzenesulfonamide
Uniqueness: 4-fluoro-N-methyl-3-nitrobenzenesulfonamide is unique due to the presence of both a fluoro and a nitro group on the benzene ring, along with a methylsulfonamide group. This combination of functional groups imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-fluoro-N-methyl-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTLSVYSOPRSIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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